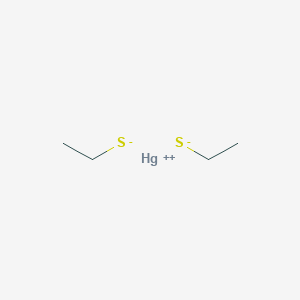
Bis(ethylthio)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(ethylthio)mercury is an organomercury compound with the molecular formula C₄H₁₀HgS₂ It is characterized by the presence of two ethylthio groups attached to a central mercury atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(ethylthio)mercury can be synthesized through the reaction of mercury(II) chloride with ethanethiol in the presence of a base. The reaction typically proceeds as follows:
HgCl2+2C2H5SH→(C2H5S)2Hg+2HCl
The reaction is carried out under mild conditions, often at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds and thiols, ensuring safety and environmental regulations are met. The product is typically obtained in high purity through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(ethylthio)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and disulfides.
Reduction: Reduction reactions can convert this compound to elemental mercury and thiols.
Substitution: The ethylthio groups can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halides like sodium chloride or phosphines like triphenylphosphine are typical reagents.
Major Products Formed
Oxidation: Mercury(II) oxide and disulfides.
Reduction: Elemental mercury and ethanethiol.
Substitution: Various organomercury compounds depending on the substituent.
Applications De Recherche Scientifique
Bis(ethylthio)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of bis(ethylthio)mercury involves its interaction with sulfur-containing biomolecules. The compound can bind to thiol groups in proteins and enzymes, disrupting their normal function. This interaction can lead to the inhibition of enzyme activity and cellular toxicity. The molecular targets include enzymes involved in cellular respiration and detoxification pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylmercury: Another organomercury compound with a single methyl group attached to mercury.
Dimethylmercury: Contains two methyl groups attached to mercury.
Ethylmercury: Similar to bis(ethylthio)mercury but with only one ethyl group.
Uniqueness
This compound is unique due to the presence of two ethylthio groups, which confer distinct chemical properties and reactivity compared to other organomercury compounds. Its ability to form stable complexes with sulfur-containing ligands makes it particularly useful in various applications.
Propriétés
Numéro CAS |
811-50-7 |
|---|---|
Formule moléculaire |
C4H10HgS2 |
Poids moléculaire |
322.8 g/mol |
Nom IUPAC |
ethanethiolate;mercury(2+) |
InChI |
InChI=1S/2C2H6S.Hg/c2*1-2-3;/h2*3H,2H2,1H3;/q;;+2/p-2 |
Clé InChI |
MEMRJYWXQDJQMI-UHFFFAOYSA-L |
SMILES canonique |
CC[S-].CC[S-].[Hg+2] |
Numéros CAS associés |
75-08-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxohexyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt](/img/structure/B14755316.png)
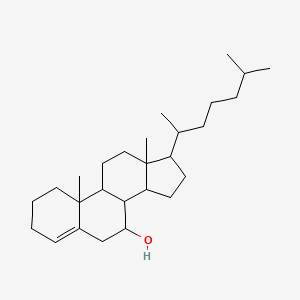
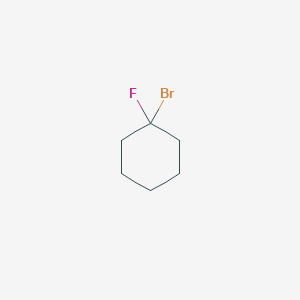
![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide](/img/structure/B14755329.png)
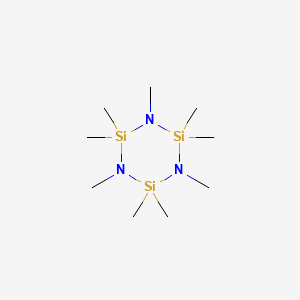
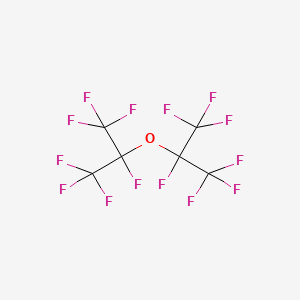
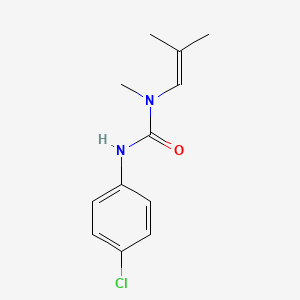
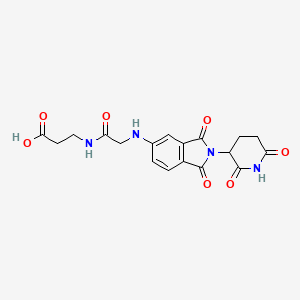
![Methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate](/img/structure/B14755361.png)
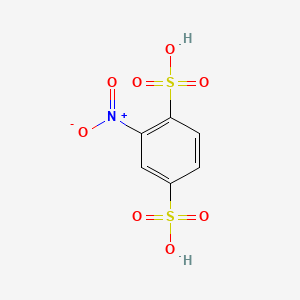
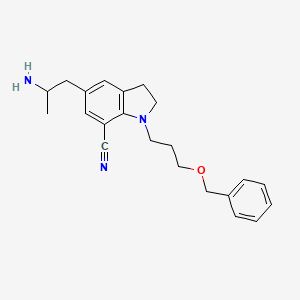
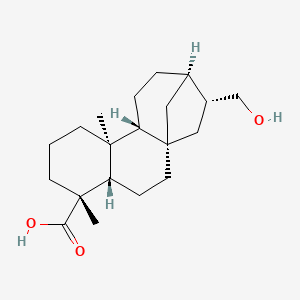
![2-[4-(2-Phenylethenyl)phenyl]-1,3-benzoxazole](/img/structure/B14755398.png)

